

Ripk3-IN-3: A Potent and Selective Inhibitor of Necroptosis

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Compound of Interest

Compound Name: *Ripk3-IN-3*

Cat. No.: *B12392356*

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Abstract

Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical mediator of necroptosis, a form of regulated necrotic cell death implicated in a variety of inflammatory and degenerative diseases. **Ripk3-IN-3** has emerged as a potent and selective small molecule inhibitor of RIPK3 kinase activity, offering a valuable tool for studying the role of necroptosis in pathophysiology and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Ripk3-IN-3**. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Ripk3-IN-3 is a pyrido[3,4-d]pyrimidine derivative with a molecular formula of C₁₆H₁₁N₅S and a molecular weight of 305.36 g/mol ^[1]. The selective inhibitory activity of this compound against RIPK3 highlights its potential for targeted therapeutic interventions.

Table 1: Physicochemical Properties of **Ripk3-IN-3**

Property	Value	Reference
CAS Number	3052303-53-1	[1][2]
Molecular Formula	C16H11N5S	[1]
Molecular Weight	305.36 g/mol	[1][3]
SMILES	<chem>C=CC1=NC=C2N=CN=C(NC3=CC(N=CS4)=C4C=C3)C2=C1</chem>	[4]
Appearance	Solid	[1]
Purity	≥95%	[1]
Solubility	10 mM in DMSO	[4]

Biological Activity and Mechanism of Action

Ripk3-IN-3 is a highly selective inhibitor of RIPK3 with a reported IC₅₀ of 10 nM.[2][5] Its primary mechanism of action involves the direct inhibition of the kinase activity of RIPK3. This, in turn, prevents the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), a crucial step in the execution of necroptosis.[2] By blocking MLKL phosphorylation, **Ripk3-IN-3** effectively inhibits the oligomerization of phosphorylated MLKL (p-MLKL) and its subsequent translocation to the plasma membrane, thereby preventing necroptotic cell death.[2]

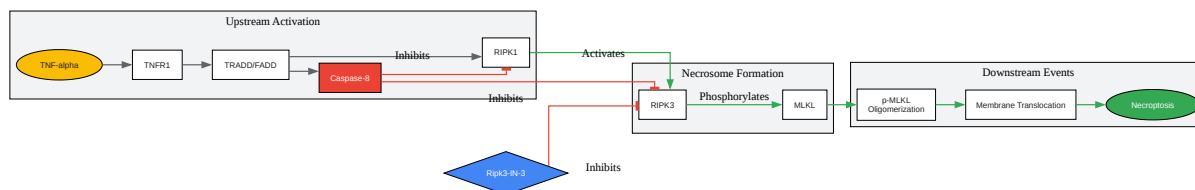
Beyond its role in necroptosis, **Ripk3-IN-3** has been shown to modulate inflammatory responses. It has been observed to downregulate the secretion of the chemokine CXCL5 and to inhibit the migration and invasion of cancer cells.[2]

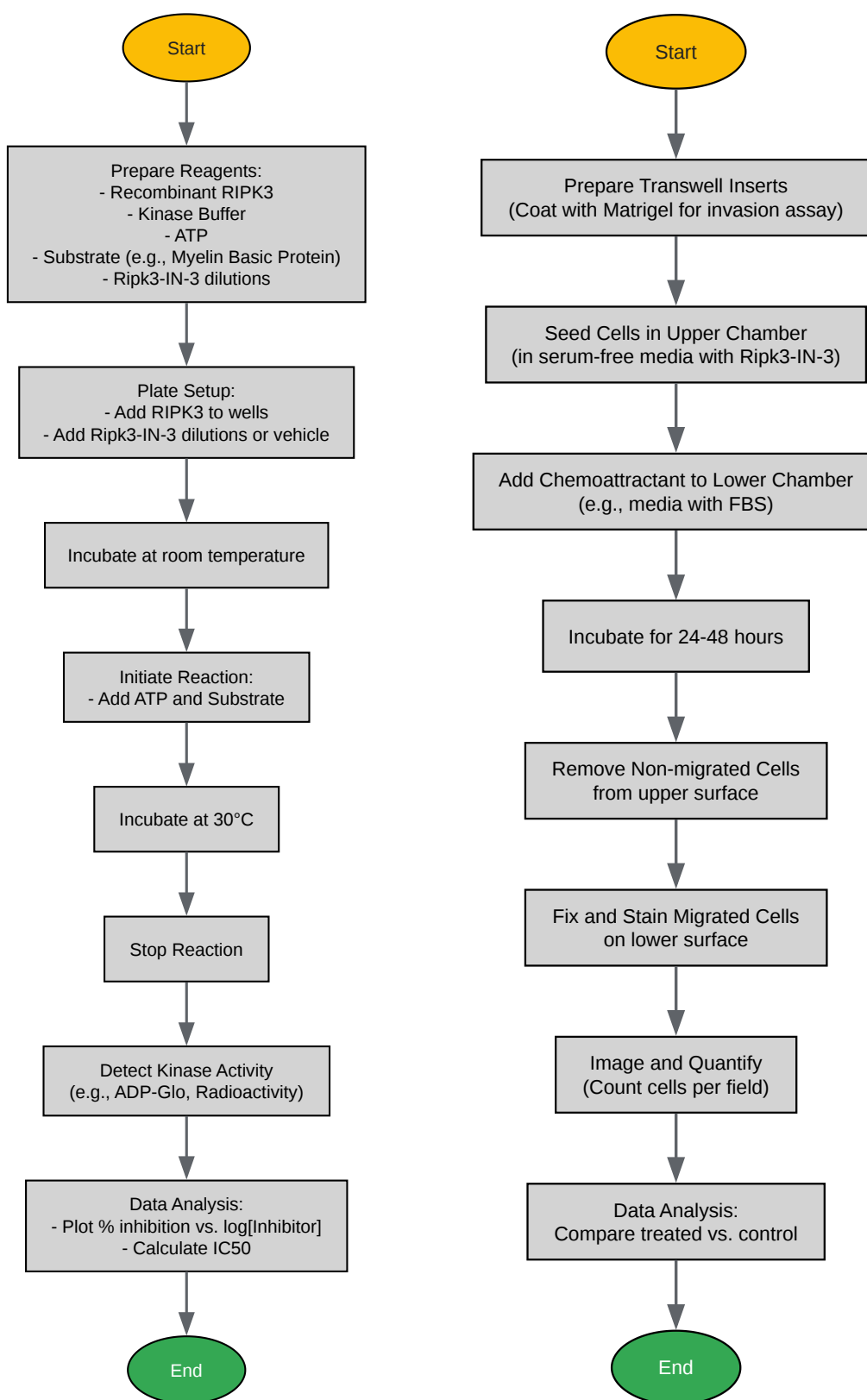
Table 2: Biological Activity of **Ripk3-IN-3**

Activity	IC50 / Effect	Cell Line / Model	Reference
RIPK3 Kinase Inhibition	10 nM	In vitro	[2] [5]
Inhibition of p-MLKL Oligomerization	Effective inhibition	Cellular assays	[2]
Downregulation of CXCL5 Secretion	Demonstrated	Cellular assays	[2]
Inhibition of AsPC-1 Cell Migration	Dose-dependent suppression	AsPC-1 pancreatic cancer cells	[2]
Inhibition of AsPC-1 Cell Invasion	Dose-dependent suppression	AsPC-1 pancreatic cancer cells	[2]

Signaling Pathways

The activation of RIPK3 is a central event in the necroptosis signaling cascade. Upon stimulation by various signals, such as TNF- α , RIPK1 and RIPK3 interact through their RIP Homotypic Interaction Motifs (RHIMs) to form a functional necrosome.[\[6\]](#) This complex then facilitates the autophosphorylation and activation of RIPK3. Activated RIPK3 subsequently phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, culminating in cell lysis.





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